molecular formula C10H13N3O2S B1378434 1-(propan-2-yl)-1H-indazole-5-sulfonamide CAS No. 1394041-98-5

1-(propan-2-yl)-1H-indazole-5-sulfonamide

Cat. No.: B1378434
CAS No.: 1394041-98-5
M. Wt: 239.3 g/mol
InChI Key: PTEZORUMFKQJPT-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1H-indazole-5-sulfonamide (CAS 1394041-98-5) is a high-purity chemical building block featuring the privileged indazole scaffold, a structure of significant interest in modern medicinal chemistry . This compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes in humans or animals. The indazole core is a prominent pharmacophore in drug discovery, known for its wide spectrum of biological activities . Scientific literature highlights that indazole-based compounds are extensively investigated for their potential as targeted therapeutics in areas such as oncology, inflammation, and infectious diseases . Furthermore, specific patents indicate that N-substituted indazole sulfonamide compounds have been designed and studied for their selective activity on voltage-gated sodium channels, particularly Na v 1.7, suggesting potential relevance for research into neuropathic pain disorders . The integration of the sulfonamide group enhances the molecular properties of this scaffold, often contributing to improved binding affinity with biological targets and making it a valuable template for the synthesis of more complex molecules . Researchers can utilize this compound as a key intermediate in the development of novel enzyme inhibitors or receptor modulators. This product is characterized by its molecular formula (C 10 H 13 N 3 O 2 S) and a molecular weight of 239.30 g/mol . For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-propan-2-ylindazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZORUMFKQJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by sulfonation using sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-indazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted indazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1H-indazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-indazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sulfonamide-bearing indazole derivatives and related heterocycles, emphasizing structural variations, synthesis pathways, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents Biological Activities
1-(propan-2-yl)-1H-indazole-5-sulfonamide 1394041-98-5 C₁₀H₁₃N₃O₂S Isopropyl (N1), sulfonamide (C5) Anticancer, anti-inflammatory
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide N/A C₁₆H₁₅N₃O₂S Allyl (N1), tosyl sulfonamide (C5) Anticancer, antiviral
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine N/A C₁₂H₁₇N₅O₂ Nitroimidazole-propan-2-yl-piperidine Antimicrobial (hypothesized)
Imidazolylindol-propanol N/A Not specified Imidazole-indole-propanol hybrid Antifungal (MIC: 0.001 μg/mL)
Key Observations:

Sulfonamide positioning: The C5-sulfonamide in indazoles is critical for hydrogen-bonding interactions with biological targets, as seen in both compared compounds .

Functional Group Diversity: Nitro groups (e.g., in 5-nitroindazoles from ) increase electrophilicity and reactivity, which may enhance binding to enzymatic targets but also raise toxicity concerns . The imidazolylindol-propanol derivative () demonstrates that non-sulfonamide heterocycles can achieve potent antifungal activity, suggesting functional group versatility in drug design .

Key Insights:
  • The synthesis of this compound likely involves sulfonamide formation from its sulfonyl chloride precursor (CAS 1339217-64-9), a common strategy for sulfonamide derivatives .
  • highlights optimized methods for indazole synthesis (60–85% yields), suggesting that similar approaches could improve the target compound’s scalability .

Biological Activity

1-(Propan-2-yl)-1H-indazole-5-sulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research, particularly due to its potential as an enzyme inhibitor and receptor modulator. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO2NH2) attached to the 5-position of an indazole core. The indazole structure consists of a fused benzene and pyrazole ring, which is critical for its biological interactions. The presence of the propan-2-yl group enhances its chemical reactivity and binding affinity to target proteins.

This compound interacts with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to form hydrogen bonds with active site residues, while the indazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of target proteins, leading to desired biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Biological Activities

The compound has been investigated for various biological activities:

  • Enzyme Inhibition : It has shown potential as an inhibitor for several enzymes, which may have implications in treating diseases like cancer and inflammatory conditions.
  • Anti-inflammatory Effects : Similar sulfonamide compounds have demonstrated anti-inflammatory properties, suggesting that this compound could exhibit similar effects through modulation of inflammatory pathways .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
1H-indazole-5-sulfonamideLacks propan-2-yl groupReduced binding affinity compared to 1-(propan-2-yl)
1-(Propan-2-yl)-1H-indazole-3-sulfonamideDifferent sulfonamide positionVariations in activity profiles
1-(Propan-2-yl)-1H-indazole-5-carboxamideCarboxamide group instead of sulfonamideDifferent hydrogen bonding capabilities

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

  • Synthesis and Evaluation : Research has shown that derivatives of indazole with sulfonamide groups exhibit significant inhibition against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against specific kinases involved in tumor progression .
  • Inflammatory Response Modulation : In vivo studies have suggested that compounds similar to this compound can reduce edema in animal models, indicating potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Some studies indicate that related sulfonamides possess antibacterial properties. For example, a structurally similar compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(propan-2-yl)-1H-indazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(propan-2-yl)-1H-indazole-5-sulfonamide

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